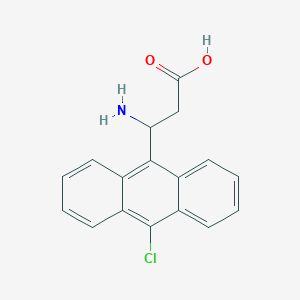
3-Amino-3-(10-chloroanthracen-9-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(10-chloroanthracen-9-yl)propanoic acid is an organic compound with the molecular formula C17H14ClNO2 and a molecular weight of 299.75 g/mol This compound features an anthracene ring substituted with a chlorine atom at the 10th position and an amino group at the 3rd position of the propanoic acid side chain
Preparation Methods
The synthesis of 3-Amino-3-(10-chloroanthracen-9-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with anthracene, which undergoes chlorination to introduce a chlorine atom at the 10th position.
Amination: The chlorinated anthracene is then subjected to amination to introduce the amino group.
Propanoic Acid Addition: Finally, the amino-anthracene derivative is reacted with a propanoic acid derivative under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
3-Amino-3-(10-chloroanthracen-9-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the amino group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-3-(10-chloroanthracen-9-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological macromolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(10-chloroanthracen-9-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. The specific pathways and molecular targets depend on the context of its application .
Comparison with Similar Compounds
Similar compounds to 3-Amino-3-(10-chloroanthracen-9-yl)propanoic acid include:
- 3-Amino-3-(10-methyl-anthracen-9-yl)-propionic acid
- 3-Amino-3-(1-bromonaphthalen-2-yl)-propionic acid
- 3-Amino-3-(1H-imidazol-2-yl)-propionic acid
- 3-Amino-3-(1H-indol-3-yl)-propionic acid
These compounds share a similar core structure but differ in the substituents attached to the anthracene or propanoic acid moieties. The uniqueness of this compound lies in the presence of the chlorine atom, which imparts distinct chemical and physical properties.
Properties
CAS No. |
773124-99-5 |
|---|---|
Molecular Formula |
C17H14ClNO2 |
Molecular Weight |
299.7 g/mol |
IUPAC Name |
3-amino-3-(10-chloroanthracen-9-yl)propanoic acid |
InChI |
InChI=1S/C17H14ClNO2/c18-17-12-7-3-1-5-10(12)16(14(19)9-15(20)21)11-6-2-4-8-13(11)17/h1-8,14H,9,19H2,(H,20,21) |
InChI Key |
WRWASQSTTXXUSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-3-(2-Amino-1H-imidazol-4-YL)prop-2-EN-1-YL]-4-bromo-1H-pyrrole-2-carboxamide](/img/structure/B12440557.png)
![4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B12440563.png)
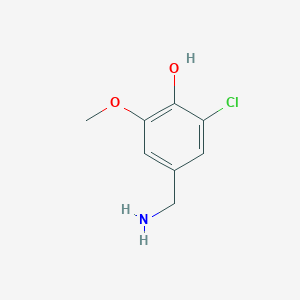
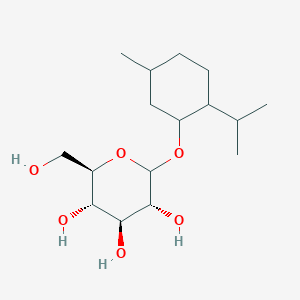
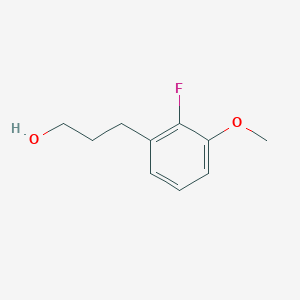

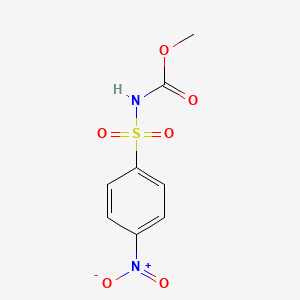
![(4aS,8aS)-4-Methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one hydrochloride](/img/structure/B12440582.png)
![1-[3-(3-Methylphenoxy)propyl]hydrazine](/img/structure/B12440588.png)
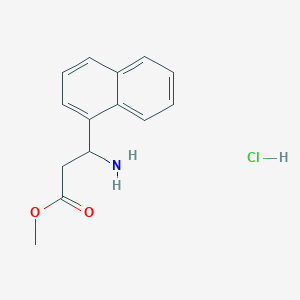
![4-[N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine](/img/structure/B12440603.png)
![2-[(2E,6E,10E,14E,18E,22E,26Z,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-YL]-3-methylnaphthalene-1,4-dione](/img/structure/B12440628.png)
![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12440637.png)
![[(4-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12440640.png)
